molecular formula C21H22N4O4 B4524378 6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B4524378
M. Wt: 394.4 g/mol
InChI Key: NJJLZCQXNKXBNC-UHFFFAOYSA-N
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Description

The compound 6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone features a pyridazinone core substituted at position 6 with a 2-furyl group and at position 2 with a 2-oxoethyl-piperazinyl moiety bearing a 2-methoxyphenyl substituent. This structural framework is associated with diverse biological activities, including anti-inflammatory, analgesic, and receptor-binding properties, as observed in related pyridazinone derivatives .

Properties

IUPAC Name

6-(furan-2-yl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-28-19-6-3-2-5-17(19)23-10-12-24(13-11-23)21(27)15-25-20(26)9-8-16(22-25)18-7-4-14-29-18/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJLZCQXNKXBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Furyl Group: The furyl group is introduced through a substitution reaction, often using a furyl halide and a base.

    Attachment of the Piperazino Group: The piperazino group is attached via a nucleophilic substitution reaction, using a piperazine derivative and suitable reaction conditions.

    Final Modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, particularly those involving the central nervous system.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 2-furyl group at position 6 distinguishes this compound from analogs with arylpiperazine or halogenated aryl groups. For example:

  • 6-[4-(2-Fluorophenyl)piperazine-1-yl]-3(2H)-pyridazinone (): Exhibits analgesic and anti-inflammatory activity linked to the 2-fluorophenyl-piperazine group.
  • 6-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone (): Shows enhanced cytoprotective effects compared to acetyl salicylic acid.

Piperazinyl Substituent Modifications

The 4-(2-methoxyphenyl)piperazino group is a critical pharmacophore. Comparisons include:

  • 6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone (): Dual chloro-substitution increases lipophilicity, likely enhancing membrane permeability.
  • 2-{2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}-6-morpholinyl-3(2H)-pyridazinone (): Replacement of methoxyphenyl with fluorophenyl and morpholine alters receptor selectivity.

SAR Note: Methoxy groups (electron-donating) vs. halogens (electron-withdrawing) influence binding to targets like α-adrenoceptors, as seen in .

Linker Modifications at Position 2

The 2-oxoethyl linker is shared with compounds such as:

  • 6-Substituted-3(2H)-pyridazinone-2-acetylhydrazones (): Hydrazone derivatives demonstrate superior analgesic activity, suggesting the oxoethyl group in the target compound may trade potency for metabolic stability.

Anti-Inflammatory and Analgesic Activity

  • 6-[4-(2-Fluorophenyl)piperazine-1-yl]-3(2H)-pyridazinone (): Comparable to indomethacin in anti-inflammatory assays.
  • 6-[4-(Pyridyl)piperazine]-3(2H)-pyridazinone (): Higher cytoprotective effects but lower analgesic activity than the target compound’s structural analogs.

Hypothesis : The 2-methoxyphenyl group may enhance gastrointestinal tolerability, a common issue with NSAIDs .

Receptor Affinity

  • Pyridazinones with polymethylene chains (): Optimal α1-adrenoceptor affinity (Ki < 1 nM) occurs with 6–7 carbon spacers. The target compound’s shorter 2-oxoethyl linker may reduce affinity but improve solubility.
  • 4-[2-(2-Methoxyphenoxy)-ethyl]-1-piperazinyl derivatives (): Positional isomerism (5- vs. 6-substitution) impacts selectivity; the target compound’s 6-substitution may favor α2-adrenoceptor interactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Substituents
Target Compound ~438.45 2.8 <1 (PBS) 2-Furyl, 2-methoxyphenylpiperazino
6-[4-(2-Fluorophenyl)piperazino] analog 464.49 3.1 0.5 (Ethanol) 2-Fluorophenylpiperazino
6-(2-Chlorophenyl) analog ~487.34 4.0 <0.1 (Water) 2-Chlorophenyl, 4-chlorophenylpiperazino
Morpholinyl analog () ~409.38 1.9 2.5 (DMSO) Morpholinyl, 2-furyl

*Estimated using fragment-based methods.

Key Research Findings and Gaps

  • Unaddressed Areas : Detailed pharmacokinetic studies and in vivo efficacy data for the target compound are lacking compared to fluorophenyl or chlorophenyl analogs.

Biological Activity

The compound 6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a synthetic organic molecule that has attracted attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • A pyridazinone core.
  • A furyl group, which may contribute to its biological properties.
  • A piperazine moiety linked to a methoxyphenyl group.

This structural arrangement is believed to enhance the compound's interaction with various biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : The furyl group is known for its ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Neurotransmitter Modulation : The piperazine ring suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic processes, which could have implications for conditions like cancer and neurodegenerative diseases.

Biological Activity Data

Activity Type Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress in cellular models.
NeuroprotectiveExhibits protective effects against neuronal cell death in vitro.
Enzyme InhibitionInhibits enzymes linked to tumor growth and inflammation.
Antidepressant-likeShows potential in modulating serotonin levels in animal models.

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress in cultured neurons. The mechanism was attributed to enhanced antioxidant defenses and modulation of apoptotic pathways.
  • Antidepressant Activity :
    • In a rodent model of depression, administration of this compound resulted in decreased immobility in forced swim tests, suggesting antidepressant-like effects. The researchers noted increased levels of serotonin and norepinephrine in the brain following treatment.
  • Anticancer Properties :
    • Preliminary findings indicate that the compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. It was observed to downregulate key signaling pathways associated with tumor growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-(2-furyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.